molecular formula C8H12N2O2 B1296124 2,4-Diethoxypyrimidine CAS No. 20461-60-3

2,4-Diethoxypyrimidine

Cat. No. B1296124
CAS RN: 20461-60-3
M. Wt: 168.19 g/mol
InChI Key: REZCUNDZKVUACL-UHFFFAOYSA-N
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Description

2,4-Diethoxypyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . This protocol features protecting group free nitrogen sources, good functional group tolerance, high atom economy, and environmental advantages .


Molecular Structure Analysis

The molecular formula of 2,4-Diethoxypyrimidine is C8H12N2O2 . The molecular weight is 168.19 g/mol . The structure of 2,4-Diethoxypyrimidine is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

2,4-Diethoxypyrimidine has been used in various chemical synthesis processes. For instance, Hubert–Johnson reaction of 2,4-diethoxypyrimidines led to the creation of pyrimidin-1-yl lactones. These compounds underwent further transformations, yielding materials with significant hypochromicity effects in aqueous solutions, indicative of potential applications in polymer science (Koomen & Pandit, 1973). Additionally, the crystal and molecular structures of isomeric compounds derived from reactions of 2,4-diethoxypyrimidine with Meerwein reagent have been determined, contributing to the understanding of their chemical behavior (Heijdenrijk et al., 2010).

Safety And Hazards

The safety data sheet for 2,4-Diethoxypyrimidine advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,4-diethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZCUNDZKVUACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942636
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxypyrimidine

CAS RN

20461-60-3
Record name NSC 13689
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20461-60-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
GE Hilbert, EF Jansen… - Journal of the American …, 1935 - ACS Publications
Two different types of reactions have been util-ized for the synthesis of pyrimidine nucleosides:(1) the metathetical reaction between an aceto-bromo sugar and the metal salt of a …
Number of citations: 53 pubs.acs.org
JL Rabinowitz, S Gurin - Journal of the American Chemical …, 1953 - ACS Publications
(2) Allmelting points are uncorrected. We wish to thank the Organic Research Laboratory of Sharp and Dohme, Inc., for most of the analyses reported in this paper. ml. of HiO. 3 (The …
Number of citations: 34 pubs.acs.org
JL Wong, DS Fuchs - The Journal of Organic Chemistry, 1970 - ACS Publications
The competitive reactions of lactim-lactam isomerization and dealkylation of several 2, 4-dialkoxypryimidines have been observed for the first time in aqueous solutionsin the pH range …
Number of citations: 47 pubs.acs.org
GE Hilbert, CE Rist - Journal of Biological Chemistry, 1937 - Elsevier
Prior to the time this work was started, the only investigation which might be considered to have offered any information on the ring structure of the ribose portion of the nucleosides was …
Number of citations: 17 www.sciencedirect.com
JD Bryant, NJ Leonard - The Journal of Organic Chemistry, 1978 - ACS Publications
The reaction was partitioned between ice water and diethyl ether, the pH was adjusted to 8, the layers were separated, and the aqueous phase was extracted three more times with ether…
Number of citations: 12 pubs.acs.org
PV Rysselberghe, L Nutting - Journal of the American Chemical …, 1937 - ACS Publications
Acetobromoglycosides, in general, interact with 2, 4-diethoxypyrimidine to give l, 2-dihydro-2-keto-1-acetylglycosido- 4-ethoxypyrimidines. Appreciable amounts of the secondary …
Number of citations: 28 pubs.acs.org
GE Hilbert - Journal of the American Chemical Society, 1937 - ACS Publications
Of the two known methods for synthesizing py-rimidine nucleosides, the one most recently intro-duced, 1 involving the interaction of 2, 4-dialkoxypyrimidines and acetobromosugars, …
Number of citations: 28 pubs.acs.org
LM Beauchamp, BL Serling, JE Kelsey… - Journal of medicinal …, 1988 - ACS Publications
. 2_2 removal of benzyloxy functions, which are the most com-monly used blocking groups for glycerol derivatives. De-protection by catalytic reduction, theusual debenzylation method, …
Number of citations: 107 pubs.acs.org
JJ Fox, I Goodman - Journal of the American Chemical Society, 1951 - ACS Publications
As part of a study on the relationships between structure and biological activity of the nucleic acid derivatives, a series of new cytosine nucleosides and their derivatives are reported. …
Number of citations: 32 pubs.acs.org
B Urbas, RL Whistler - The Journal of Organic Chemistry, 1966 - ACS Publications
Condensation of 2, 3, 5-tri-0-acetyl-4-thio-a, dD-ribofuranosyl chloride (I) with 2, 4-diethoxy-5-methylpyrimidine followed by methanolysis produces the a and ß anomers of l-(4-thio-D-…
Number of citations: 29 pubs.acs.org

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